

Physical properties of (-)-Vernolic acid melting and boiling points

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Vernolic acid

Cat. No.: B1234845

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **(-)-Vernolic Acid**: Melting and Boiling Points

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of **(-)-Vernolic acid**. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This document outlines the available data, experimental protocols for its determination, and visual workflows to illustrate the methodologies.

Introduction to (-)-Vernolic Acid

(-)-Vernolic acid, also known as (12R,13S)-(-)-12,13-epoxyoleic acid, is the levorotatory enantiomer of vernolic acid.^[1] It is a naturally occurring long-chain fatty acid containing a cis-epoxide group.^[2] This functional group imparts unique chemical reactivity, making it a valuable bio-feedstock for various industrial applications, including the synthesis of adhesives, varnishes, and paints.^{[2][3]} Vernolic acid is a major component of vernonia oil, which is extracted from the seeds of plants like Vernonia galamensis.^{[2][3]} In mammalian species, vernolic acid can be formed from the metabolism of linoleic acid and is sometimes referred to as leukotoxin due to its biological effects.^{[2][4]}

Physical Properties of (-)-Vernolic Acid

The determination of the physical properties of **(-)-Vernolic acid** is crucial for its handling, processing, and application in various fields. The melting point is a key indicator of purity and

physical state at different temperatures, while the boiling point is essential for purification processes like distillation and for understanding its volatility.

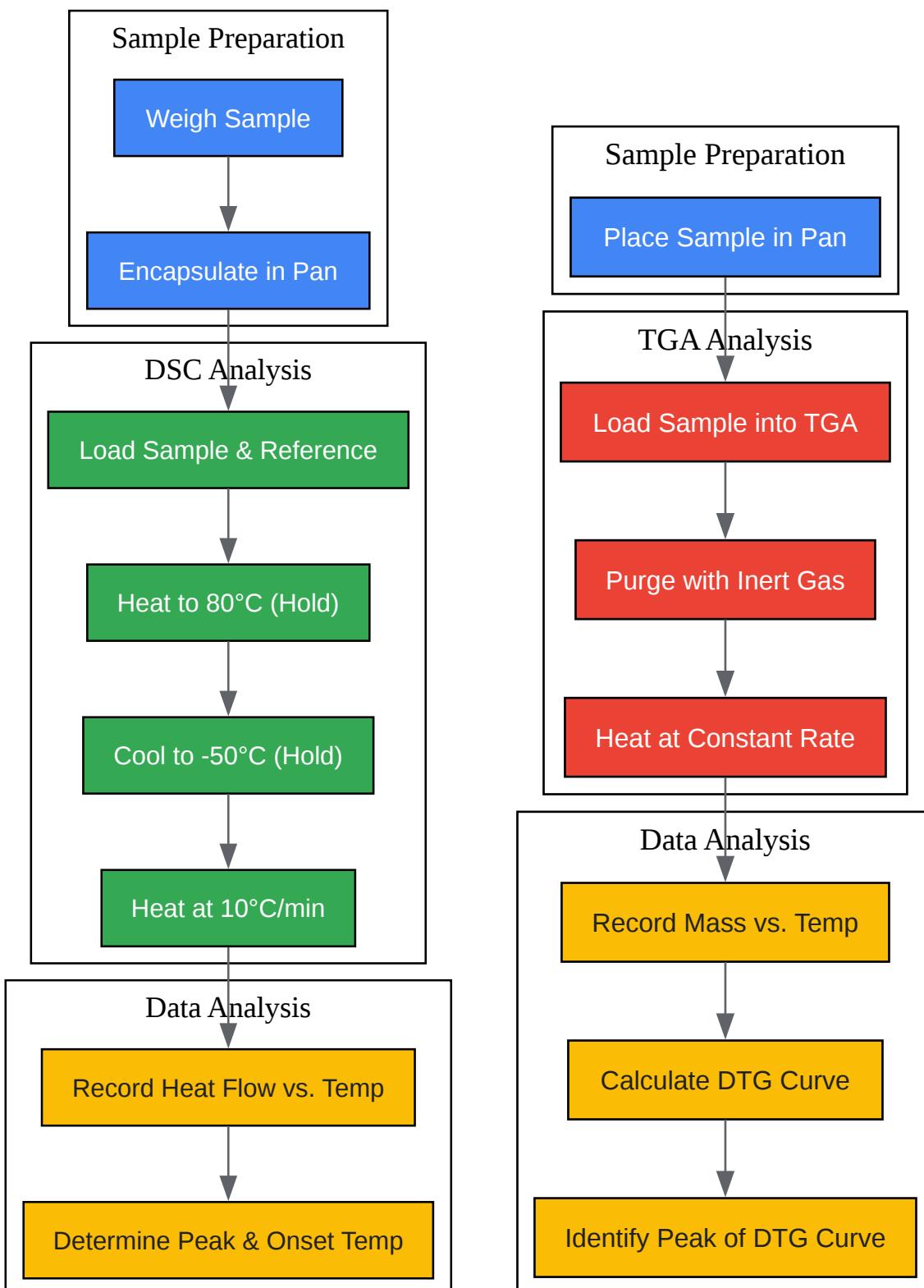
Data Presentation

The available data for the melting point of vernolic acid are summarized in the table below. It is important to note that different values have been reported in the literature, which may be attributed to variations in purity and experimental conditions. Direct experimental data for the boiling point of **(-)-Vernolic acid** is not readily available in the reviewed literature, a common challenge for long-chain fatty acids due to their low vapor pressure.

Physical Property	Value (°C)	Value (K)	Notes
Melting Point	30-31[1]	303.15-304.15	Crystals from acetone at -25°C. Liquid at room temperature.[1]
	23-25[2][5]	296.15-298.15	Colorless oil in appearance.[2]
	32.5[6]	305.65	For the (+)-isomer.[6]
Boiling Point	Not Available	Not Available	Experimental data for the boiling point is not readily found in the literature.[7]

Experimental Protocols

The accurate determination of melting and boiling points for fatty acids like **(-)-Vernolic acid** requires precise experimental techniques. The following sections detail the standard methodologies employed for these measurements.


Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the melting point of fatty acids and esters.[8][9] The method measures the difference

in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

- Sample Preparation: A small, accurately weighed amount of the **(-)-Vernolic acid** sample is placed into a sample pan, typically made of aluminum.
- Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is equipped with a refrigerated cooling system to control the temperature profile.[\[8\]](#)
- Thermal Program:
 - The sample is first heated to a temperature well above its melting point (e.g., 80°C) and held for a few minutes to erase any prior thermal history.
 - The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to ensure complete crystallization.[\[10\]](#)
 - Finally, the sample is heated at a constant rate (e.g., 10°C/min) through its melting range.[\[10\]](#)
- Data Analysis: The DSC instrument records the heat flow versus temperature. The melting point is typically determined as the temperature at the peak of the melting endotherm (T_{peak}).[\[8\]](#) The onset temperature of the melting peak is also often reported.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vernolic Acid [drugfuture.com]
- 2. Vernolic acid - Wikipedia [en.wikipedia.org]
- 3. Vernolic acid Facts for Kids [kids.kiddle.co]
- 4. trustedhealthproducts.com [trustedhealthproducts.com]
- 5. en-academic.com [en-academic.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Showing Compound Vernolic acid (FDB023414) - FooDB [foodb.ca]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- To cite this document: BenchChem. [Physical properties of (-)-Vernolic acid melting and boiling points]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1234845#physical-properties-of-vernolic-acid-melting-and-boiling-points>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com